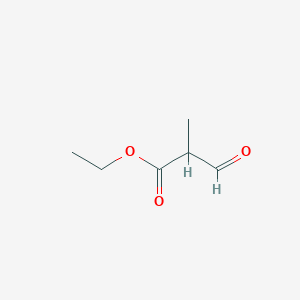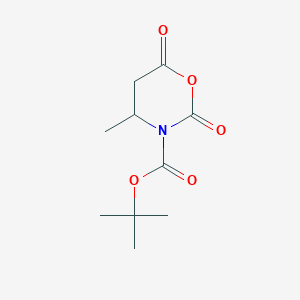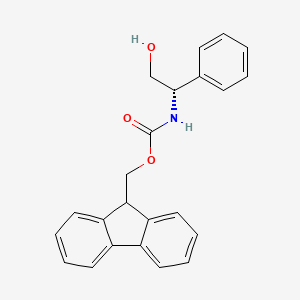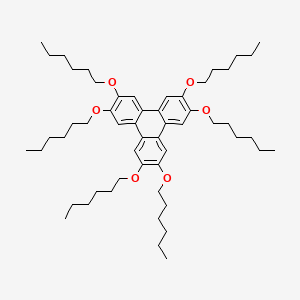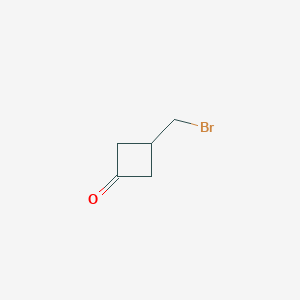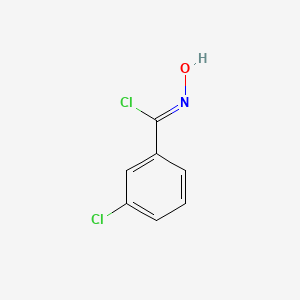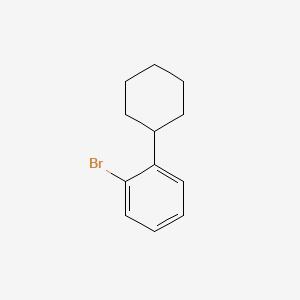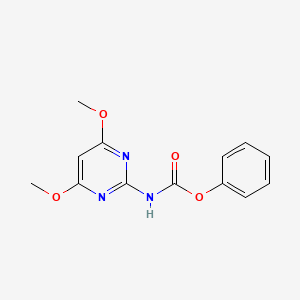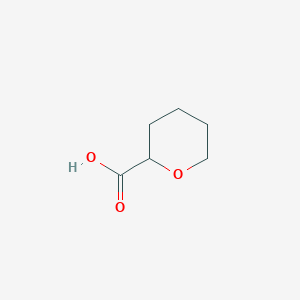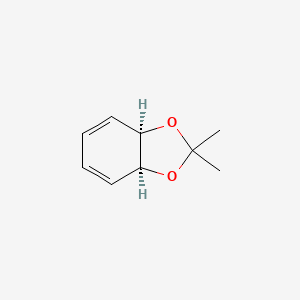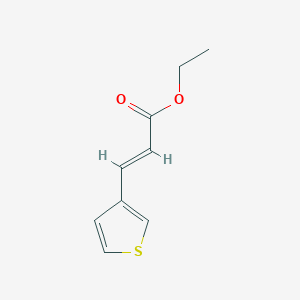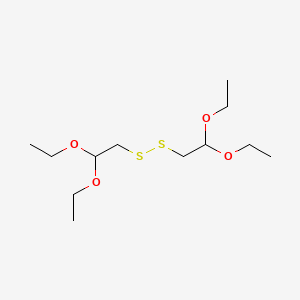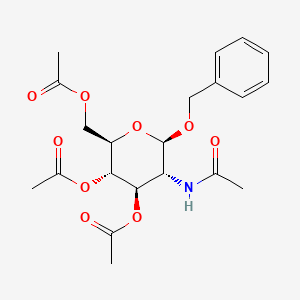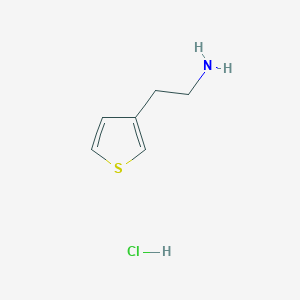
2-(Thiophen-3-yl)ethanamine hydrochloride
Übersicht
Beschreibung
2-(Thiophen-3-yl)ethanamine hydrochloride is a chemical compound that has been studied for various applications, including its use as a biocide and its role in the synthesis of other compounds. It is known for its broad-spectrum activity against bacteria, fungi, and algae, and has been evaluated in both laboratory and field settings for these properties .
Synthesis Analysis
The synthesis of related thiophene compounds has been reported in several studies. For instance, a synthetic route for 2-(thiophen-2-yl)ethanamine involves a Knoevenagel-Doebner condensation of thiophen-2-carbaldehyde with malonic acid to yield an intermediate product, which is then aminated and reduced to produce the target compound . Another study describes the synthesis of a thiophene appended Schiff's base ligand through the condensation between 2-hydroxy-1-naphthaldehyde and thiophene-2-ethylamine .
Molecular Structure Analysis
The molecular structure of thiophene-related compounds has been elucidated using various spectroscopic techniques and X-ray diffraction studies. For example, the crystal structure of a thiophene derivative was determined, revealing a planar conformation of the thiophene ring and the presence of both inter and intramolecular hydrogen bonds contributing to the molecule's stability . Another study reported the crystal structure of a thiophene compound, which was stabilized by hydrogen bonds and π-π interactions .
Chemical Reactions Analysis
Thiophene compounds are known to undergo various chemical reactions. For instance, Schiff bases derived from thiophene compounds have been shown to exhibit good antioxidant activity and promising pancreatic porcine lipase inhibition, indicating their potential in medicinal chemistry . Additionally, photochromic properties of thiophene derivatives have been explored, with certain compounds undergoing reversible photocyclization, demonstrating their potential in materials science .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene compounds have been characterized using different analytical methods. Schiff bases derived from thiophene showed good antioxidant activity and antimicrobial activities against several types of bacteria . The corrosion inhibition properties of 2-(Decylthio)ethanamine hydrochloride have been highlighted, along with its multifunctional biocidal activity . The electrochemical properties of thiophene Schiff base ligands have also been studied, providing insights into their potential applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound 2-(thiophen-2-yl)ethanamine has been synthesized through a process involving Knoevenagel-Doebner condensation, amination, and copper-catalyzed reduction, followed by Hoffman rearrangement. This process emphasizes its potential in chemical synthesis and the utility of its intermediates in various chemical reactions (Wei Yun-yang, 2007).
Biocidal and Corrosion Inhibition
- A derivative, 2-(Decylthio)ethanamine hydrochloride, demonstrates multifunctional biocidal properties with applications in recirculating cooling water systems. Its effectiveness against bacteria, fungi, and algae, coupled with its biofilm and corrosion inhibition capabilities, showcases a broad spectrum of industrial applications (R. W. Walter, L. M. Cooke, 1997).
Crystallography and Material Science
- Studies on N,N′-bis(thiophen-2-ylmethyl)ethane-1,2-diaminium hydrochloride and its gold derivative demonstrate its relevance in crystallography and material science. These compounds' crystal structures provide insights into potential applications in materials science and chemistry (S. A. Silva, N. Masciocchi, A. Cuin, 2014).
Cognitive Enhancement
- A study on a related compound, T-588, which is a cognitive enhancer, indicates potential neuroprotective effects. This compound has shown to protect against toxicity in cultured astrocytes, suggesting implications for neurological research and drug development (Patamawan Phuagphong, T. Fukushima, Rie Hatanaka, Kazuhiro Tanaka, A. Baba, T. Matsuda, 2004).
DNA Binding and Anticancer Potential
- Copper(II) complexes involving thiophen-2-yl)ethanamine derivatives have been explored for their DNA binding properties and nuclease activity. Such studies contribute to our understanding of potential anticancer properties and the role of these complexes in medicinal chemistry (Pankaj Kumar, S. Gorai, M. Santra, Biplab Mondal, D. Manna, 2012).
Light Emitting Polymers
- Research involving thiophen-3-yl)ethanamine derivatives in the synthesis of polymers has led to the development of novel light-emitting polymers. These polymers, which can emit green and yellow light, have potential applications in the creation of polymeric light-emitting diodes (PLEDs) (A. Aydın, I. Kaya, 2012).
Cancer Research and Antioxidant Properties
- Functionalized sulfur-containing heterocyclic analogs of thiophen-2-yl)ethanamine have shown selectivity towards laryngeal cancer cells, indicating potential in cancer therapy. These compounds also demonstrate antioxidant properties and the ability to induce apoptotic cell death in cancer cells (B. Haridevamuthu, Tamilvelan Manjunathan, Carlton Ranjith Wilson Alphonse, Rajendran Saravana Kumar, S. Thanigaivel, S. Chandra Kishore, Vickram Sundaram, P. Gopinath, J. Arockiaraj, S. Bellucci, 2023).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-thiophen-3-ylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS.ClH/c7-3-1-6-2-4-8-5-6;/h2,4-5H,1,3,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUCPHDVJORSMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482772 | |
| Record name | 2-(thiophen-3-yl)ethanamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-3-yl)ethanamine hydrochloride | |
CAS RN |
34843-84-0 | |
| Record name | 2-(thiophen-3-yl)ethanamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(thiophen-3-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

